1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one
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Overview
Description
1-(3,9-Dioxa-7-azabicyclo[331]nonan-7-yl)prop-2-en-1-one is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
The synthesis of 1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a radical cyclization process. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one involves its interaction with molecular targets through its bicyclic structure. The compound can form stable intermediates during chemical reactions, facilitating various transformations. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its role in oxidation reactions.
Indole-fused azabicyclo[3.3.1]nonane: Common in biologically significant natural products.
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: Synthesized through double Mannich cyclization.
The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in various chemical transformations and applications.
Properties
IUPAC Name |
1-(3,9-dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-9(11)10-3-7-5-12-6-8(4-10)13-7/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNUVYPORDSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2COCC(C1)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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